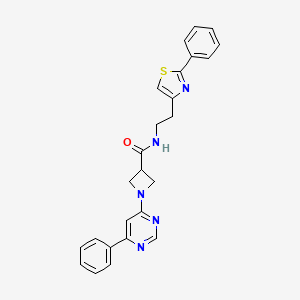

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

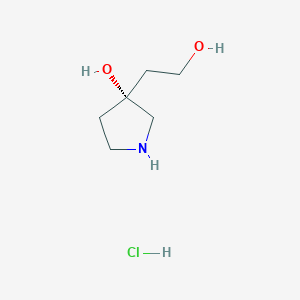

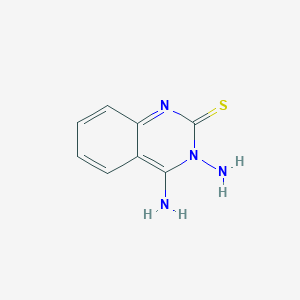

The compound N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex molecule that appears to be a derivative of piperidine with various substituents that could potentially contribute to its biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with piperidine carboxylic acids, which are converted into β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with N-mono-substituted hydrazines yield the target pyrazole carboxylates . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by conversion into carbohydrazide and oxadiazol-thiol, and finally reacting with substituted bromoacetamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry, as indicated in the synthesis and characterization of related compounds . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds suggest that the compound of interest may also undergo reactions typical of piperidine derivatives, such as N-alkylation . The presence of a pyrazole ring and a thiazole moiety could also imply potential for further chemical transformations, such as S-alkylation or reactions with electrophiles at the

Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine Hybrids as Mycobacterium tuberculosis Inhibitors : Research on thiazole-aminopiperidine hybrids, specifically ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, has shown promising results in inhibiting Mycobacterium tuberculosis. One compound demonstrated significant activity against all tests, including inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, without cytotoxic effects at certain concentrations (V. U. Jeankumar et al., 2013).

Anticancer Activity

Propanamide Derivatives as Anticancer Agents : A study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids synthesized and evaluated for their anticancer potential. Some compounds exhibited low IC50 values, indicating strong anticancer activity compared to doxorubicin, a reference drug. This suggests that these derivatives could be potential anticancer agents, although further in vivo studies are needed to confirm their therapeutic usefulness (A. Rehman et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Glycine Transporter 1 (GlyT1) Inhibitor Identification : The search for GlyT1 inhibitors, which are crucial for modulating glycine levels in the central nervous system, led to the identification of potent compounds with favorable pharmacokinetic profiles. These inhibitors have the potential for therapeutic applications in central nervous system disorders, offering new avenues for treatment strategies (Shuji Yamamoto et al., 2016).

Insecticidal Activity

Novel Insecticidal Activity of 1-Alkyl-3-sulfonyloxypyrazole-4-carboxamide Derivatives : Studies on 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives have revealed high insecticidal activity against specific pests. Modifications to the pyrazole ring and carbamoyl group at the 4-position significantly influenced the level of activity, suggesting that these compounds could serve as potent insecticides for agricultural use (R. Ohno et al., 2010).

Propiedades

IUPAC Name |

1-methylsulfonyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S2/c1-25(22,23)19-9-4-12(5-10-19)14(21)16-7-3-13-11-24-15(18-13)20-8-2-6-17-20/h2,6,8,11-12H,3-5,7,9-10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUQSFZCPMREB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2538664.png)

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)

![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)